5-Amino-4-fluoro-2,N,N-trimethylbenzamide
Overview
Description
5-Amino-4-fluoro-2,N,N-trimethylbenzamide is a chemical compound with the CAS Number: 1865088-94-3 . It has a molecular weight of 196.22 and its IUPAC name is 5-amino-4-fluoro-N,N,2-trimethylbenzamide . This compound is used in diverse scientific research, including drug discovery and materials science.
Molecular Structure Analysis
The InChI code for 5-Amino-4-fluoro-2,N,N-trimethylbenzamide is 1S/C10H13FN2O/c1-6-4-8(11)9(12)5-7(6)10(14)13(2)3/h4-5H,12H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.22 . The country of origin for this compound is CN .Scientific Research Applications
Fluorescent Detection Applications
- Dual off–on and on–off Fluorescent Detection : A study by Xu et al. (2014) developed two new 2-aminobenzamide structural isomers as fluorescent probes for Cd2+ and Zn2+, demonstrating a transformation from “off–on” to “on–off” molecular switch based on the substitution position at the benzene ring. These isomers showed significant potential for metal ion detection with high specificity (Xu et al., 2014).
Radiopharmaceutical Applications
- Radiosynthesis for Serotonin Receptors : Mertens et al. (1994) discussed the radiosynthesis of a compound with high affinity for 5HT2-receptors, useful in γ-emission tomography for brain studies. This highlights the application in neuroimaging and receptor binding studies (Mertens et al., 1994).
Antitumor Applications
- Synthesis of Antitumor Agents : Li Zhi-yu (2012) described the synthesis of MDV3100, an androgen receptor antagonist, starting from a derivative of 4-amino-2-fluoro-N-methylbenzamide. This showcases the potential of derivatives in developing antitumor drugs (Li Zhi-yu, 2012).
Antimicrobial Applications
- Microwave Induced Synthesis of Antimicrobial Analogs : Desai et al. (2013) synthesized new derivatives with a fluorine atom in the benzoyl group, demonstrating significant antimicrobial activity. This research highlights the use of such compounds in developing antimicrobial agents (Desai et al., 2013).
Neuroimaging Applications
- Serotonin Receptors in Alzheimer's Disease : Kepe et al. (2006) used a molecular imaging probe based on a derivative of 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide to study serotonin 1A receptors in Alzheimer's disease patients. This research is pivotal in understanding the neurodegenerative processes in Alzheimer’s disease (Kepe et al., 2006).
properties
IUPAC Name |
5-amino-4-fluoro-N,N,2-trimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-6-4-8(11)9(12)5-7(6)10(14)13(2)3/h4-5H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSQSPFANSUXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N(C)C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-fluoro-2,N,N-trimethyl-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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